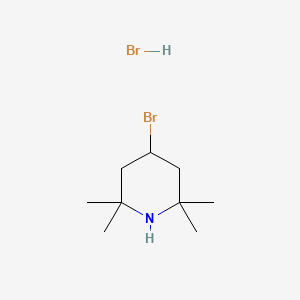

2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

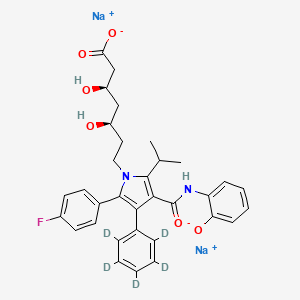

2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is a chemical compound with the molecular formula C9H19Br2N and a molecular weight of 301.066. It is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .

Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant in several chemical reactions. These include the synthesis of allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Wissenschaftliche Forschungsanwendungen

Environmental Concentrations and Toxicology of Brominated Compounds

Research on brominated compounds, such as tribromophenol and tetrabromobisphenol A derivatives, highlights the environmental presence, degradation, and potential toxic effects of these substances. These compounds, structurally related to 2,2,6,6-Tetramethyl-4-bromopiperidine hydrobromide, are used in various industrial applications, including as flame retardants and pesticides. Their environmental distribution, transformation/degradation pathways, and toxicological profiles have been extensively studied to understand their impact on ecosystems and human health (Koch & Sures, 2018); (Liu et al., 2018).

Spin Label Amino Acid TOAC in Peptide Studies

2,2,6,6-Tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), a spin label amino acid derivative, is utilized in peptide synthesis and studies. TOAC's incorporation into peptides allows for the analysis of peptide dynamics, secondary structure, and interactions with membranes and proteins, using techniques such as EPR spectroscopy and NMR. This demonstrates the compound's valuable role in biophysical and biochemical research for understanding peptide behavior and function (Schreier et al., 2012).

Novel Brominated Flame Retardants

The review of novel brominated flame retardants (NBFRs) in various environments suggests an increasing application and the need for further research on their occurrence, environmental fate, and toxicity. This research underscores the importance of understanding the environmental behavior and potential health impacts of brominated compounds, including those structurally related to 2,2,6,6-Tetramethyl-4-bromopiperidine hydrobromide (Zuiderveen et al., 2020).

Environmental Behavior and Health Impact of Brominated Compounds

Studies on polybrominated dibenzo-p-dioxins, dibenzofurans, and related compounds reveal their occurrence as contaminants due to industrial processes and their potential toxicological effects, similar to those of chlorinated analogs. These findings highlight the environmental and health concerns associated with brominated flame retardants and the need for comprehensive research on their behavior, toxicity, and impact on human health (Covaci et al., 2006).

Wirkmechanismus

Target of Action

2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is a complex organic compound. It’s known that similar compounds are often used in organic synthesis as reagents or catalysts .

Mode of Action

It’s known that similar compounds can interact with various substrates to facilitate chemical reactions .

Biochemical Pathways

It’s known that similar compounds can participate in various organic synthesis reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds are often used in organic synthesis, suggesting that they may have significant chemical stability and reactivity .

Result of Action

Similar compounds are often used in organic synthesis, suggesting that they may facilitate various chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

4-bromo-2,2,6,6-tetramethylpiperidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN.BrH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJKLHOXZFOJFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)Br)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849662 |

Source

|

| Record name | 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1920-00-9 |

Source

|

| Record name | 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)

![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)